molecular formula C21H19N5O3 B5681513 1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide

カタログ番号 B5681513
分子量: 389.4 g/mol
InChIキー: NWIFTOQNUPJUBW-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide, also known as P2Y12 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including thrombosis, stroke, and myocardial infarction.

作用機序

The mechanism of action of 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide involves the inhibition of the this compound receptor. This receptor is present on the surface of platelets and is involved in platelet activation and aggregation. By inhibiting this receptor, the compound reduces platelet aggregation and the risk of blood clots. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. This compound has been shown to inhibit platelet aggregation and reduce the risk of blood clots. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of cancer and neurodegenerative diseases. The compound is generally well tolerated and has a good safety profile.

実験室実験の利点と制限

The advantages of using 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide in lab experiments include its well-understood mechanism of action and its potential therapeutic applications. The compound is also generally well tolerated and has a good safety profile. However, there are some limitations to using this compound in lab experiments. For example, the compound may have off-target effects that need to be carefully monitored. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.

将来の方向性

There are several future directions for research on 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide. One direction is to further investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound, which would increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

合成法

The synthesis of 1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide involves several steps. The starting material is pyridine-3-carboxylic acid, which is converted into the corresponding amide by reaction with 2-(pyridin-3-yloxy)benzoyl chloride. The resulting amide is then treated with pyrazine-2-carbonyl chloride to give the final product. The overall yield of this synthesis method is around 30%.

科学的研究の応用

1-(Pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide has been extensively studied for its potential therapeutic applications. One of the main applications of this compound is in the treatment of thrombosis, stroke, and myocardial infarction. This compound acts as a this compound receptor antagonist, which inhibits platelet aggregation and reduces the risk of blood clots. Other potential applications of this compound include the treatment of cancer, inflammation, and neurodegenerative diseases.

特性

IUPAC Name

(2S)-1-(pyrazine-2-carbonyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-20(18-7-4-12-26(18)21(28)17-14-23-10-11-24-17)25-16-6-1-2-8-19(16)29-15-5-3-9-22-13-15/h1-3,5-6,8-11,13-14,18H,4,7,12H2,(H,25,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIFTOQNUPJUBW-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。